molecular formula C18H20BrClN2 B10958702 1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine

1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine

Cat. No.: B10958702
M. Wt: 379.7 g/mol
InChI Key: CNENETYRNFEUAE-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features two benzyl groups substituted with bromine and chlorine atoms, respectively, attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine typically involves the reaction of 4-bromobenzyl chloride and 4-chlorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzyl alcohols or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the benzyl groups to their respective alcohols.

    Substitution: The bromine and chlorine atoms on the benzyl groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Benzyl alcohols or carboxylic acids.

    Reduction: Benzyl alcohols.

    Substitution: Corresponding substituted benzyl derivatives.

Scientific Research Applications

1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromobenzyl)-4-(4-fluorobenzyl)piperazine
  • 1-(4-chlorobenzyl)-4-(4-methylbenzyl)piperazine
  • 1-(4-bromobenzyl)-4-(4-nitrobenzyl)piperazine

Uniqueness

1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine is unique due to the presence of both bromine and chlorine substituents on the benzyl groups. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other piperazine derivatives with different substituents.

Properties

Molecular Formula

C18H20BrClN2

Molecular Weight

379.7 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrClN2/c19-17-5-1-15(2-6-17)13-21-9-11-22(12-10-21)14-16-3-7-18(20)8-4-16/h1-8H,9-14H2

InChI Key

CNENETYRNFEUAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Br

Origin of Product

United States

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